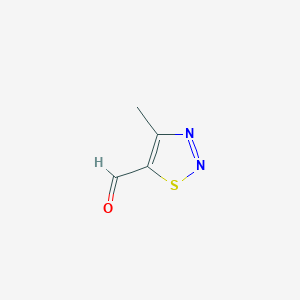

4-Methyl-1,2,3-thiadiazole-5-carbaldehyde

Descripción

Significance of the 1,2,3-Thiadiazole (B1210528) Scaffold in Heterocyclic Chemistry

The 1,2,3-thiadiazole moiety is recognized as a "privileged scaffold" in the fields of medicinal and agricultural chemistry. mdpi.com This five-membered aromatic heterocycle, containing one sulfur and two adjacent nitrogen atoms, is a key structural component in numerous compounds exhibiting a wide array of biological effects. mdpi.comresearchgate.net The presence of these heteroatoms imparts specific physicochemical properties, such as the ability to participate in hydrogen bonding and improved membrane permeability, which can enhance pharmacokinetic profiles and biological activity. nih.govisres.org

The therapeutic and agrochemical potential of the 1,2,3-thiadiazole core has been extensively documented. Derivatives have shown myriad biomedical activities, including antifungal, antiviral, anticancer, insecticidal, and antiamoebic properties. mdpi.com This broad spectrum of activity has cemented the 1,2,3-thiadiazole ring as an important pharmacophore for the design and development of novel therapeutic agents and plant protection products. mdpi.comisres.org

| Biological Activity | Description | References |

|---|---|---|

| Antifungal | Derivatives have shown efficacy against various fungal pathogens, including P. piricola and Gibberella zeae. | mdpi.com |

| Antiviral | Certain 1,2,3-thiadiazole compounds have demonstrated potent activity against viruses such as HIV-1 and Hepatitis B Virus (HBV). | mdpi.com |

| Anticancer | The scaffold is present in molecules investigated for their antitumor and anticancer properties. | mdpi.comisres.org |

| Insecticidal | Compounds incorporating this ring system have been explored for their potential as insecticides. | mdpi.com |

| Plant Activators | Some derivatives can induce systemic acquired resistance (SAR) in plants, enhancing their natural defense mechanisms against pathogens. | mdpi.commdpi.com |

| Antimicrobial | The scaffold contributes to activity against various microbes, including bacteria. | mdpi.commdpi.com |

| Antiamoebic | Substituted 1,2,3-thiadiazoles have exhibited potent activity against strains of E. histolytica. | mdpi.com |

Overview of Research Directions Involving 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde and its Synthetic Equivalents

Research involving this compound primarily focuses on its utility as a synthetic intermediate for creating novel compounds with targeted biological activities. The aldehyde group is the main site of reactivity, allowing for its elaboration into a wide variety of other functional groups and molecular structures.

| Property | Value | References |

|---|---|---|

| CAS Number | 127108-66-1 | vulcanchem.com |

| Molecular Formula | C₄H₄N₂OS | vulcanchem.com |

| Molecular Weight | 128.15 g/mol | vulcanchem.com |

| IUPAC Name | This compound | vulcanchem.com |

Key research directions include:

Synthesis of Hydrazones: A significant area of investigation is the condensation of the aldehyde with various hydrazides. For instance, reacting it with hydrazides derived from 4-methyl-1,2,3-thiadiazole-5-carboxylic acid produces hydrazone derivatives. mdpi.com These new molecules are often screened for antimicrobial and other biological activities. mdpi.com

Multi-component Reactions: The compound serves as a key reactant in multi-component reactions, such as the Ugi four-component reaction (U-4CR). mdpi.com This strategy allows for the rapid assembly of complex molecules in a single step. For example, reacting this compound with an amine, an isocyanide, and an acid component can yield diverse libraries of compounds, such as tetrazole-containing 1,2,3-thiadiazole derivatives, for biological screening. mdpi.com

Derivatization for Antiviral and Antifungal Agents: The aldehyde is a precursor for synthesizing derivatives aimed at specific therapeutic targets. Researchers have prepared acrylamide (B121943) derivatives with activity against the Hepatitis B virus and benzoyl hydrazone derivatives. mdpi.comdntb.gov.ua Furthermore, its corresponding carboxylic acid can be used to create organotin carboxylates that have demonstrated antifungal properties. mdpi.com

The synthetic versatility of this compound is rooted in the reactivity of its aldehyde group.

| Reaction Type | Description | Product Class | References |

|---|---|---|---|

| Oxidation | The aldehyde group can be oxidized to the corresponding carboxylic acid. | 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | vulcanchem.com |

| Reduction | Reduction of the aldehyde yields the corresponding primary alcohol. | (4-Methyl-1,2,3-thiadiazol-5-yl)methanol (B70236) | mdpi.comvulcanchem.com |

| Condensation | Reacts with amines, hydrazines, and related nucleophiles to form imines, hydrazones, etc. | Hydrazones, Schiff bases | mdpi.commdpi.com |

| Multi-component Reactions | Acts as the aldehyde component in reactions like the Ugi reaction to build complex molecular scaffolds. | Tetrazole-thiadiazole hybrids | mdpi.com |

These research avenues highlight the compound's importance, not as an end product, but as a crucial starting material in the quest for new and effective chemical entities for medicine and agriculture.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-methylthiadiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c1-3-4(2-7)8-6-5-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDOIOYUIISYNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377919 | |

| Record name | 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127108-66-1 | |

| Record name | 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1,2,3-thiadiazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Derivatization of 4 Methyl 1,2,3 Thiadiazole 5 Carbaldehyde

Condensation Reactions at the Carbaldehyde Moiety

The aldehyde functional group is highly susceptible to condensation reactions with nucleophiles, particularly those containing primary amino groups. This reactivity is the basis for the synthesis of various imine-based derivatives, such as hydrazones and Schiff bases.

Synthesis of Hydrazone Derivatives from 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde

The reaction of this compound with hydrazine (B178648) or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) yields the corresponding hydrazone derivatives. This condensation reaction typically proceeds by heating the reactants in a suitable solvent, such as ethanol (B145695), often with a catalytic amount of acid. The resulting hydrazone products are characterized by the presence of the azomethine group (-C=N-NH-).

While much of the reported literature focuses on the condensation of the related 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide with various aldehydes nih.govmdpi.com, the fundamental reaction of an aldehyde with a hydrazine is a standard and widely applied synthetic method. For instance, the condensation of aldehyde-containing precursors with (2,4-dinitrophenyl)hydrazine in a refluxing acidic medium is a well-established method for synthesizing hydrazones, yielding products in high yields. dntb.gov.ua The synthesis of a series of hydrazones from 4-methyl-1,2,3-thiadiazole-5-carbohydrazide (B1349471) and various aldehydes has been reported with yields ranging from 57-98%. mdpi.com These reactions underscore the efficiency of the condensation process to form the stable hydrazone linkage.

Table 1: Examples of Synthesized Hydrazone Derivatives from Thiadiazole Precursors

| Aldehyde/Hydrazide Reactant | Product | Yield (%) | Reference |

|---|---|---|---|

| 4-methyl-1,2,3-thiadiazole-5-carbohydrazide and various substituted aldehydes | Hydrazide-hydrazone derivatives | 57-98 | mdpi.com |

| Chalcone precursors and (2,4-dinitrophenyl)hydrazine | Allyl-hydrazones | ~88 | dntb.gov.ua |

Formation of Schiff Bases and Related Imines

Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde. In the context of this compound, the aldehyde group reacts with various primary amines under dehydrating conditions to form a C=N double bond. This reaction is often catalyzed by an acid or base and may require the removal of water to drive the equilibrium toward the product. chemrevlett.com

The synthesis of Schiff bases from heterocyclic aldehydes is a common strategy to produce ligands for coordination chemistry and compounds with potential biological applications. impactfactor.orgijpcbs.com For example, Schiff base ligands have been efficiently synthesized by reacting various benzaldehydes with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide in an eco-friendly aqueous medium using a surfactant. chemrevlett.com Another common method involves refluxing the aldehyde and amine in an organic solvent like ethanol. impactfactor.org The resulting azomethine group (CH=N) is a key structural feature of these compounds. nih.gov

Table 2: General Conditions for Schiff Base Synthesis Involving Thiadiazole Derivatives

| Thiadiazole Precursor | Amine/Aldehyde Reactant | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide | Substituted benzaldehydes | SDS surfactant, ethyl lactate: water, room temp. | Schiff base ligands | chemrevlett.com |

| 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine | Salicylaldehyde | Reflux in ethanol | Schiff base ligand | arabjchem.org |

Reactions Involving the Thiadiazole Ring System

The 1,2,3-thiadiazole (B1210528) ring possesses distinct reactivity patterns that differ from those of the carbaldehyde moiety. Its aromaticity and the presence of three heteroatoms influence its susceptibility to electrophilic and nucleophilic reagents.

Electrophilic Substitution on the Thiadiazole Ring

The 1,2,3-thiadiazole ring is generally considered to be electron-deficient due to the electronegativity of the two nitrogen atoms. This electronic characteristic makes the carbon atoms of the ring relatively inert to electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation. nih.gov Such reactions are uncommon on the unsubstituted thiadiazole ring system.

Electrophilic attack, when it does occur, is more likely to happen at one of the ring nitrogen atoms (quaternization) or requires the presence of strong electron-donating groups on the ring to activate it towards substitution at a carbon atom. nih.gov For many thiadiazole isomers, such as 1,3,4-thiadiazole (B1197879) and 1,2,4-oxadiazole, the ring systems are almost inert towards electrophilic substitution, while being more reactive towards nucleophilic attack. nih.gov Specific studies detailing successful electrophilic substitution on the carbon atoms of this compound are not prevalent in the literature, reflecting the inherent low reactivity of the ring towards electrophiles.

Nucleophilic Attack and Ring Opening Studies

In contrast to its resistance to electrophilic attack, the thiadiazole ring is susceptible to nucleophilic attack. Strong nucleophiles, particularly strong bases, can induce ring cleavage. A characteristic reaction of 1,2,3-thiadiazoles is their ring-opening upon treatment with a strong base, such as an organolithium compound or potassium t-butoxide. This reaction typically proceeds with the extrusion of molecular nitrogen and results in the formation of an alkynethiolate intermediate. This intermediate can then be trapped by an electrophile, providing a synthetic route to various alkyne derivatives. This ring-opening reaction is a key feature of the chemical reactivity of the 1,2,3-thiadiazole nucleus. nih.gov

Metal Complexation Studies with 4-Methyl-1,2,3-thiadiazole-derived Ligands

Derivatives of 4-Methyl-1,2,3-thiadiazole (B96444), particularly the Schiff bases and hydrazones synthesized from its carbaldehyde or carbohydrazide (B1668358) precursor, are excellent ligands for forming coordination complexes with various transition metals. nih.govresearchgate.net The presence of multiple heteroatoms (N and S in the thiadiazole ring, and N and sometimes O in the side chain) provides multiple coordination sites for chelation.

Schiff base ligands derived from 4-methyl-1,2,3-thiadiazole-5-carbohydrazide have been used to synthesize complexes with transition metals such as Cu(II), Ni(II), Co(II), and Zn(II). researchgate.net Spectroscopic studies, including IR, NMR, and UV-Vis, along with elemental analysis, are used to characterize these complexes. arabjchem.orgresearchgate.net The coordination typically involves the azomethine nitrogen and a deprotonated phenolic oxygen (if present in the Schiff base), and often one of the nitrogen atoms of the thiadiazole ring. ekb.eg These metal complexes are investigated for various applications, leveraging the combined properties of the metal ion and the tailored organic ligand. nih.gov

Table 3: Examples of Metal Complexes with Ligands Derived from Thiadiazoles

| Ligand Type | Metal Ions | Proposed Geometry | Characterization Methods | Reference |

|---|---|---|---|---|

| Schiff base from 4-methyl-1,2,3-thiadiazole-5-carbohydrazide | Cu(II), Ni(II), Co(II), Zn(II) | Not specified | IR, 1H-NMR, C13NMR, elemental analysis, TGA-DTA | researchgate.net |

| Schiff base from 5-(p-nitro phenyl)-1,3,4-thiadiazole | Vo(II), Co(II), Rh(III), Pd(II), Au(III) | Not specified | FTIR, UV-Vis, Mass, 1H & 13C NMR, Magnetic susceptibility | arabjchem.org |

| Hydrazone Schiff base | Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II) | Not specified | Elemental analysis, FT-IR, 1H-NMR, Magnetic moment, TGA | bendola.com |

Advanced Spectroscopic and Analytical Characterization of 4 Methyl 1,2,3 Thiadiazole 5 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde and its derivatives by mapping the carbon and proton frameworks.

The ¹H NMR spectrum of this compound is expected to show two distinct singlet signals. The aldehydic proton (-CHO) is anticipated to resonate significantly downfield, typically in the range of δ 9.0–10.0 ppm, due to the deshielding effect of the carbonyl group. The methyl protons (-CH₃) attached to the thiadiazole ring would appear as a singlet further upfield.

The ¹³C NMR spectrum provides insight into the carbon environment. The carbonyl carbon of the aldehyde is the most deshielded, appearing at approximately δ 180-190 ppm. The two carbons of the thiadiazole ring (C4 and C5) would have characteristic shifts, while the methyl carbon would be found in the upfield region of the spectrum. researchgate.net

For derivatives, such as the hydrazones of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, similar characteristic signals are observed. For instance, the successful condensation with aldehydes to form hydrazones is confirmed by the appearance of a singlet for the =CH group proton between δ 8.06–8.63 ppm and an NH group signal in the range of δ 12.10–12.87 ppm. mdpi.com In these derivatives, the ¹³C NMR spectra show signals for the =CH and C=O groups in the ranges of δ 135.59–146.67 ppm and 163.31–164.61 ppm, respectively. mdpi.com

Table 1: Representative ¹H NMR and ¹³C NMR Data for Derivatives of 4-Methyl-1,2,3-thiadiazole (B96444) Data is based on reported values for hydrazone derivatives and is illustrative of the chemical shifts in related structures.

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aldehyde (-CHO) | 9.0 - 10.0 (Expected) | 180 - 190 (Expected) |

| Methyl (-CH₃) | ~2.6 (Expected) | ~15 (Expected) |

| Thiadiazole Ring C4 | - | ~150 (Expected) |

| Thiadiazole Ring C5 | - | ~165 (Expected) |

| Hydrazone (=CH) | 8.06 - 8.63 mdpi.com | 135.59 - 146.67 mdpi.com |

| Hydrazone (C=O) | - | 163.31 - 164.61 mdpi.com |

| Hydrazone (-NH) | 12.10 - 12.87 mdpi.com | - |

Two-dimensional NMR techniques are indispensable for unambiguous assignment of ¹H and ¹³C NMR signals, especially in more complex derivatives.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (²J or ³J). sdsu.edu For the parent aldehyde, minimal correlations would be seen. However, in derivatives with adjacent protons, cross-peaks would confirm their connectivity.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of carbon signals.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbons to which they are directly attached (one-bond ¹JCH coupling). sdsu.edu This would definitively link the methyl proton signal to the methyl carbon signal and the aldehydic proton to the carbonyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH). sdsu.edu It is crucial for mapping the molecular skeleton. Expected correlations for this compound would include the methyl protons to C4 of the thiadiazole ring and the aldehydic proton to C5 of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's stereochemistry and conformation. researchgate.net For example, it could show through-space interaction between the methyl protons and a substituent on a derivative.

Table 2: Expected 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Expected Key Correlation | Information Gained |

| HSQC | ¹H → ¹³C (1-bond) | -CHO proton with aldehyde carbon; -CH₃ protons with methyl carbon. | Direct C-H connectivity. youtube.com |

| HMBC | ¹H → ¹³C (2-3 bonds) | -CH₃ protons with C4; Aldehyde proton with C5. | Molecular skeleton assembly. sdsu.edu |

| NOESY | ¹H ↔ ¹H (through space) | Methyl protons with nearby protons on a derivative's substituent. | Stereochemistry and conformation. researchgate.net |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of the title compound and to gain structural information from its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition. dntb.gov.ua

For this compound (C₄H₄N₂OS), the expected exact mass would be confirmed by HRMS. The fragmentation in electron impact (EI) mass spectrometry is expected to follow characteristic pathways for both aldehydes and 1,2,3-thiadiazoles.

A primary fragmentation pathway for 1,2,3-thiadiazoles involves the loss of a molecule of nitrogen (N₂). nih.gov Aldehydes typically show fragmentation via α-cleavage, leading to the loss of a hydrogen radical (M-1) or the formyl radical (M-29, loss of -CHO). miamioh.edu

Table 3: Predicted Mass Spectrometry Fragmentation for this compound (Molecular Weight: 128.15 g/mol )

| m/z | Proposed Fragment | Fragmentation Pathway |

| 128 | [M]⁺ | Molecular Ion |

| 127 | [M-H]⁺ | α-cleavage at aldehyde |

| 100 | [M-N₂]⁺ | Loss of N₂ from thiadiazole ring |

| 99 | [M-CHO]⁺ | Loss of formyl radical |

| 72 | [M-N₂-CO]⁺ | Subsequent loss of CO from [M-N₂]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong absorption band for the carbonyl (C=O) group of the aldehyde.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2900-3000 | C-H Stretch | Methyl Group |

| ~2820 and ~2720 | C-H Stretch (Fermi doublet) | Aldehyde |

| ~1700 | C=O Stretch (strong) | Aldehyde |

| ~1600-1450 | C=N, N=N Stretch | Thiadiazole Ring |

| ~1450 | C-H Bend | Methyl Group |

| ~700-800 | C-S Stretch | Thiadiazole Ring |

Analyses of related 1,3,4-thiadiazole (B1197879) derivatives show characteristic bands for N-H stretching (3167–3262 cm⁻¹), C=N, C–N, and C–S stretching (1183–1575 cm⁻¹) which supports the assignment of ring vibrations. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The thiadiazole ring conjugated with the carbaldehyde group forms a chromophore that absorbs in the UV region. Studies on related thiadiazole derivatives show absorption maxima that are sensitive to solvent polarity and pH. nih.gov For example, analyses of metal complexes with ligands derived from 4-methyl-1,2,3-thiadiazole have been characterized using UV-Visible spectroscopy. researchgate.net The electronic properties, such as the HOMO-LUMO energy gap, can be correlated with the observed absorption maxima. scielo.org.za

Elemental Analysis and Thermogravimetric Analysis (TGA-DTA)

Elemental analysis provides the percentage composition of elements (C, H, N, S) in the compound, which is used to confirm the empirical and molecular formula. For this compound (C₄H₄N₂OS), the theoretical composition can be readily calculated. The synthesis of novel thiadiazole derivatives is often confirmed by elemental analysis, where the found percentages closely match the calculated values. mdpi.com

Table 5: Elemental Composition of this compound

| Element | Symbol | Atomic Weight | % Composition |

| Carbon | C | 12.01 | 37.49% |

| Hydrogen | H | 1.01 | 3.15% |

| Nitrogen | N | 14.01 | 21.86% |

| Oxygen | O | 16.00 | 12.48% |

| Sulfur | S | 32.07 | 25.02% |

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and decomposition profile of the compound. TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures and the presence of any solvated molecules. DTA measures the temperature difference between the sample and a reference, revealing exothermic or endothermic transitions like melting and decomposition. Studies on metal complexes of thiadiazole derivatives have utilized TGA-DTA to characterize their thermal properties. researchgate.netscienceopen.com

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable tools in the synthesis and characterization of this compound and its derivatives. These methods are routinely employed to monitor the progress of chemical reactions, assess the purity of intermediate and final products, and for the purification of the target compounds from reaction mixtures. The principal chromatographic methods utilized include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Column Chromatography.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a rapid and effective qualitative technique frequently used to monitor the progress of the synthesis of thiadiazole derivatives. wisdomlib.org By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) alongside the starting materials, chemists can visually track the consumption of reactants and the formation of the product. The separation is based on the differential partitioning of the compounds between the stationary phase (e.g., silica gel) and a mobile phase (eluent). The choice of eluent is critical for achieving good separation, with solvent systems like petroleum ether/ethyl acetate (B1210297) being common. rsc.org Reversed-phase TLC has also been employed to determine the lipophilicity of 4-methyl-1,2,3-thiadiazole derivatives, which is a key physicochemical parameter. mdpi.com

Table 1: Example TLC Systems for Analysis of 4-Methyl-1,2,3-thiadiazole Derivatives

| Analyte | Stationary Phase | Mobile Phase (v/v) | Purpose | Reference |

| (4-Methyl-1,2,3-thiadiazol-5-yl)methanol (B70236) | Silica Gel | Petroleum Ether / Ethyl Acetate (3:2) | Purification Monitoring | rsc.org |

| N-Aryl-hydrazone derivatives | Silica Gel 60 F254 | Various | Reaction Monitoring | mdpi.com |

| Substituted 1,3,4-thiadiazoles | Silica Gel 60 F254 | Not Specified | Purity Verification | wisdomlib.org |

High-Performance Liquid Chromatography (HPLC)

For quantitative analysis and high-resolution purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reversed-phase HPLC (RP-HPLC) is particularly common for the analysis of heterocyclic compounds like thiadiazoles. In this technique, a nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with additives like trifluoroacetic acid (TFA) or acetic acid to improve peak shape. researchgate.netresearchgate.net

HPLC methods are developed and validated to provide accurate and precise quantification of this compound and any related impurities. researchgate.net The technique's high sensitivity and resolving power allow for the detection and quantification of trace-level impurities, making it essential for quality control. The use of a UV detector is standard, with the detection wavelength chosen based on the UV absorbance maximum of the thiadiazole core. researchgate.netresearchgate.net

Table 2: Representative RP-HPLC Conditions for Analysis of Thiadiazole Derivatives

| Parameter | Condition 1 | Condition 2 |

| Column | C8 (4.6 mm x 250 mm, 5 µm) | C18 (4.6 mm x 50 mm, 3 µm) |

| Mobile Phase | A: 0.03% TFA in WaterB: Acetonitrile | A: 0.1% Acetic Acid in WaterB: Acetonitrile |

| Elution Mode | Gradient | Isocratic (80% A / 20% B) |

| Flow Rate | 1.0 mL/min | 2.0 mL/min |

| Detection | UV at 250 nm | UV at 210 nm |

| Application | Purity determination of a novel 1,3,4-thiadiazole drug and its impurities. researchgate.net | Quantification of a 1,3,4-thiadiazole derivative of ampicillin. researchgate.net |

Column Chromatography

When purification of multigram quantities of this compound or its derivatives is required, column chromatography is the standard technique. This preparative method operates on the same principles as TLC but on a much larger scale. A glass column is packed with a stationary phase, most commonly silica gel, and the crude product mixture is loaded at the top. rsc.orgacs.org

A solvent or a mixture of solvents (eluent) is then passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary and mobile phases, leading to their separation. Fractions are collected sequentially, and those containing the pure product (as determined by TLC analysis) are combined and the solvent is evaporated. The selection of the eluent system is often guided by prior TLC analysis.

Table 3: Typical Column Chromatography Conditions for Purification

| Parameter | Example Condition |

| Stationary Phase | Silica Gel (e.g., 230-400 mesh) |

| Mobile Phase (Eluent) | Dichloromethane or Petroleum Ether / Ethyl Acetate gradients |

| Application | Purification of crude (4-methyl-1,2,3-thiadiazol-5-yl)methanol and other derivatives after synthesis. rsc.org |

In addition to these core techniques, tandem methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) are utilized for the definitive structural characterization of novel thiadiazole derivatives, providing information on both the retention time and the mass-to-charge ratio of the compounds. nih.govnih.gov

Computational Chemistry and Molecular Modeling of 4 Methyl 1,2,3 Thiadiazole 5 Carbaldehyde Derivatives

Structure-Activity Relationship (SAR) Studies and Rational Molecular Design

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For thiadiazole derivatives, SAR analysis helps identify key structural motifs and functional groups responsible for their therapeutic effects. researchgate.net

Research on derivatives of the closely related 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide has provided valuable SAR insights. mdpi.com In a study of its hydrazide-hydrazone derivatives, the introduction of different aldehyde moieties led to a range of antimicrobial activities. The most potent compound in the series featured a 5-nitro-2-furyl group, indicating that this particular substituent is crucial for its bioactivity. mdpi.com This finding suggests that for derivatives of 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde, modifications at the aldehyde position with various aromatic or heterocyclic rings could significantly modulate their biological profiles.

General SAR studies on other thiadiazole isomers further support the importance of substituent groups. For instance, in a series of 1,2,4-thiadiazole (B1232254) derivatives targeting adenosine (B11128) A3 receptors, a 4-methoxyphenyl (B3050149) group and N-acetyl substitutions were found to greatly enhance binding affinity and selectivity. nih.gov These studies collectively underscore a rational approach to molecular design, where specific substitutions on the thiadiazole core are strategically chosen to optimize interactions with biological targets and improve efficacy.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme. ajprd.com This method is widely used to elucidate the binding modes of thiadiazole derivatives and to screen for potential new inhibitors. researchgate.netnih.gov

Docking studies have been successfully applied to various thiadiazole derivatives to understand their interactions with a wide array of biological targets. For example, 1,3,4-thiadiazole (B1197879) derivatives have been docked against SARS-CoV-2 enzymes, revealing that specific compounds can achieve favorable binding scores through interactions with key amino acid residues in the active sites of proteases like Mpro and PLpro. nih.gov In another study, thiadiazole analogs were evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a target in cancer therapy. mdpi.com The docking analysis identified crucial hydrogen bonds and hydrophobic interactions between the thiadiazole scaffold and the receptor's active site. mdpi.com

Similarly, docking simulations of thiadiazole-imidazole hybrids with the breast cancer estrogen receptor beta enzyme highlighted interactions with residues such as LysA:55, ValA:60, and SerA:51. nih.gov These analyses are critical for understanding how ligands orient themselves within a binding pocket, which is the first step in predicting their inhibitory potential.

By analyzing the binding poses from docking simulations, researchers can predict the mechanism of inhibition. For instance, if a compound consistently blocks the active site of an enzyme, it is predicted to be a competitive inhibitor. The binding energy, often calculated as a docking score in kcal/mol, provides an estimate of the binding affinity; a more negative score typically indicates a stronger interaction. researchgate.net

In studies of 1,3,4-thiadiazole derivatives as potential apoptosis inducers in lung cancer, molecular docking suggested that the nitrogen atoms of the amide and thiadiazole moieties play a key role in chelating with a zinc ion in the active site of matrix metalloproteinase-9 (MMP-9). nih.gov This specific interaction is predicted to be central to the inhibitory mechanism. Docking studies on other thiadiazoles targeting dihydrofolate reductase (DHFR) have shown that potent inhibitors form critical hydrogen bonds and arene-arene interactions with specific amino acid residues like Ser59 and Phe31. researchgate.net

The following table summarizes docking scores for various thiadiazole derivatives against different biological targets, illustrating the broad applicability of this technique.

| Compound Class | Target Protein | Best Docking Score (kcal/mol) |

| 1,3,4-Thiadiazole Derivative | SARS-CoV-2 Main Protease (Mpro) | -11.4 |

| 1,3,4-Thiadiazole Derivative | VEGFR-2 | -8.64 |

| Imidazo[2,1-b] nih.govmdpi.comnih.gov-thiadiazole | Pantothenate Synthetase (Tuberculosis) | -9.7 |

| 1,3,4-Thiadiazole Derivative | ADP-sugar pyrophosphatase (Breast Cancer) | -8.9 |

| Thiazole-Thiadiazole Hybrid | Estrogen Receptor Beta (Breast Cancer) | -8.85 |

This table is generated from data found in multiple sources nih.govnih.govresearchgate.netjpsionline.comacs.org and is for illustrative purposes.

ADME/Toxicity (ADME/Tox) Prediction and Pharmacokinetic Modeling

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) is a crucial step in early-stage drug discovery. These models assess the drug-likeness and potential liabilities of a compound before it undergoes expensive synthesis and testing. nih.gov Various computational tools, such as SwissADME and Osiris, are used to predict these pharmacokinetic properties based on a molecule's structure. nih.govnih.gov

For thiadiazole derivatives, ADME predictions are routinely performed to ensure they possess favorable properties for oral bioavailability. Key parameters often evaluated include adherence to Lipinski's Rule of Five (e.g., molecular weight < 500, logP < 5), gastrointestinal (GI) absorption, and blood-brain barrier (BBB) penetration. nih.govresearchgate.net Studies on 1,3,4-thiadiazole derivatives have shown that these compounds can be designed to have acceptable absorption and distribution properties with no predicted toxicity or carcinogenicity. nih.gov

Pharmacokinetic modeling also involves predicting interactions with metabolic enzymes, such as the cytochrome P450 (CYP) family. nih.gov In silico tools can forecast whether a compound is likely to be an inhibitor or substrate of specific CYP isoforms, which is vital for predicting drug-drug interactions. nih.gov Toxicity predictions can also flag potential issues like skin sensitization or the blockage of hERG K+ channels, which can lead to cardiotoxicity. nih.gov

The table below presents a sample of predicted ADME properties for a series of thiadiazole compounds, demonstrating the type of data generated in these in silico analyses.

| Parameter | Predicted Value/Status |

| Physicochemical Properties | |

| Molecular Weight | < 500 g/mol |

| LogP (Lipophilicity) | < 5 |

| Hydrogen Bond Donors | < 5 |

| Hydrogen Bond Acceptors | < 10 |

| Pharmacokinetics | |

| GI Absorption | High |

| BBB Permeant | No |

| P-gp Substrate | No |

| CYP2D6 Inhibitor | Yes |

| Drug-Likeness | |

| Lipinski's Rule Violations | 0 |

| Bioavailability Score | 0.55 |

This table is a representative example compiled from data on various thiadiazole derivatives. nih.govresearchgate.netresearchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic properties of molecules. tandfonline.com These calculations provide insights into molecular structure, stability, and reactivity that are not accessible through classical molecular mechanics. For thiadiazole derivatives, DFT is used to determine properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ekb.eg

The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller energy gap suggests that a molecule is more reactive and more readily able to participate in chemical reactions. mdpi.com DFT calculations can also generate maps of electrostatic potential, which visualize the electron-rich and electron-deficient regions of a molecule, helping to predict how it will interact with biological receptors. nih.gov

In studies of 1,3,4-thiadiazole derivatives, DFT calculations have been used to optimize molecular geometries and to correlate electronic properties with observed biological activity. nih.govnih.gov For example, the calculated HOMO energies of a series of antibacterial thiadiazoles indicated which compound was the most reactive and therefore most likely to interact strongly with protein receptors. nih.gov These computational insights are invaluable for understanding the underlying electronic factors that govern a molecule's function.

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. ajprd.com This approach dramatically accelerates the initial stages of drug discovery by narrowing down the number of compounds that need to be synthesized and tested experimentally.

The process often begins with the creation of a virtual library of this compound derivatives, where various substituents are computationally added to the core scaffold. This library can then be screened against the three-dimensional structure of a target enzyme or receptor using molecular docking programs. researchgate.net The compounds are ranked based on their docking scores and predicted binding modes, and the top-ranking "hits" are selected for further investigation. mdpi.com

Pharmacophore modeling is another powerful virtual screening technique. A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a specific target. mdpi.com Once a pharmacophore model is built, it can be used to rapidly search large chemical databases for molecules that match the required features, leading to the identification of novel and diverse chemical scaffolds. mdpi.com This combination of virtual library design and in silico screening enables a rational and efficient exploration of the chemical space around the this compound core, maximizing the chances of discovering potent and selective drug candidates.

Antimicrobial Activity

Derivatives of 4-Methyl-1,2,3-thiadiazole (B96444) have demonstrated notable antimicrobial properties, with research focusing on their efficacy against various bacterial strains, including mycobacteria.

Hydrazide-hydrazone derivatives synthesized from 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have shown promising antibacterial activity, particularly against Gram-positive bacteria. mdpi.commdpi.com In a study evaluating a series of these compounds, Gram-positive bacteria were found to be the most susceptible microorganisms. mdpi.com

One specific derivative, featuring a 5-nitro-2-furoyl moiety, demonstrated particularly high bioactivity. mdpi.commdpi.com This compound exhibited strong to very strong activity, with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 µg/mL for certain Staphylococcus species to 15.62 µg/mL for Enterococcus faecalis. mdpi.com The activity of this compound against some strains of Staphylococcus aureus was two to seven times greater than the reference drug, nitrofurantoin. mdpi.com The Minimum Bactericidal Concentration (MBC) values for this derivative were between 3.91 and 62.5 µg/mL, and the ratio of MBC to MIC was between 1 and 4, indicating a lethal effect on the bacteria. mdpi.com The potent activity is partly attributed to the 5-nitro-2-furyl fragment, which is a known pharmacophore in other antimicrobial agents. mdpi.commdpi.com

| Compound | Bacterial Strain | MIC (µg/mL) |

| Derivative with 5-nitro-2-furoyl moiety | Staphylococcus aureus ATCC 25923 | 3.91 |

| Staphylococcus aureus ATCC 6538 | 1.95 | |

| Staphylococcus aureus ATCC 43300 | 3.91 | |

| Staphylococcus epidermidis ATCC 12228 | 1.95 | |

| Enterococcus faecalis ATCC 29212 | 15.62 | |

| Bacillus subtilis ATCC 6633 | 3.91 | |

| Bacillus cereus ATCC 11778 | 3.91 | |

| Nitrofurantoin (Reference) | Staphylococcus aureus ATCC 25923 | 7.81 |

| Staphylococcus aureus ATCC 6538 | 15.62 | |

| Staphylococcus aureus ATCC 43300 | 7.81 |

Data sourced from a study on derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide. mdpi.com

Hydrazone derivatives based on the 4-methyl-1,2,3-thiadiazole scaffold have emerged as a promising class of compounds with potent antimycobacterial activity. A series of these derivatives were synthesized by condensing 4-methyl-1,2,3-thiadiazole-5-carbohydrazide (B1349471) with various aldehydes and evaluated against Mycobacterium tuberculosis strain H37Rv. mdpi.com

The entire series of synthesized compounds demonstrated significant activity, with MIC values ranging from 0.07 to 0.32 µM, comparable to the first-line antituberculosis drug isoniazid. mdpi.com The most active compound, a hydrazone derivative with a 4-hydroxy-3-methoxyphenyl substitution, showed an exceptionally low MIC of 0.0730 µM. mdpi.com Furthermore, this compound exhibited minimal cytotoxicity against human embryonic kidney cells (HEK-293T) and mouse fibroblast cells (CCL-1), resulting in a high selectivity index (SI) of 3516 and 2979, respectively. mdpi.com Computational docking studies suggest that these compounds may exert their effect by interacting with the enoyl-ACP reductase (InhA) receptor, a key enzyme in mycobacterial cell wall synthesis. mdpi.com

| Compound ID | Substituent on Phenyl Ring | MIC (µM) against M. tuberculosis H37Rv |

| 3a | 4-Hydroxy | 0.1600 |

| 3b | 3,4-Dihydroxy | 0.1500 |

| 3c | 3-Ethoxy-4-hydroxy | 0.1700 |

| 3d | 4-Hydroxy-3-methoxy | 0.0730 |

| Isoniazid (Reference) | N/A | <0.1 |

Data from a study on 4-methyl-1,2,3-thiadiazole-based hydrazone derivatives. mdpi.com

Antifungal Properties and Plant Disease Control

In the agrochemical sector, derivatives of 4-methyl-1,2,3-thiadiazole are recognized for their fungicidal properties and their role as plant resistance activators. A study focused on N-acyl-N-arylalaninates derived from 4-methyl-1,2,3-thiadiazol-5-ylcarboxylic acid revealed moderate in vitro antifungal activity against several phytopathogenic fungi, including Botrytis cinerea, Rhizoctonia solani, and Sclerotinia sclerotiorum.

In vivo testing demonstrated the practical potential of these compounds in plant protection. One derivative, compound 1d , provided 92% efficacy against Alternaria brassicicola at a concentration of 200 µg/mL. This level of protection is comparable to that of tiadinil, a commercial plant defense activator. These findings suggest that the 1,2,3-thiadiazole (B1210528) moiety is a viable scaffold for developing new fungicides for agricultural use.

Antiviral Investigations (e.g., against Tobacco Mosaic Virus)

Derivatives of 4-methyl-1,2,3-thiadiazole have been identified as effective agents against plant viruses, specifically the Tobacco Mosaic Virus (TMV). researchgate.netarkat-usa.org Research has shown that these compounds can exhibit protective, curative, and inactivation effects against TMV.

In one study, a series of 4-methyl-1,2,3-thiadiazole derivatives were synthesized using the Ugi reaction. The bioassays revealed that compounds with specific substitutions, such as 3-(trifluoromethyl)phenyl and 4-hydroxyphenyl groups, possessed good direct antiviral activities against TMV in vitro. researchgate.net The in vivo activities were also significant, with derivatives containing phenyl, nitrophenyl, and methylphenyl groups showing good protection, inactivation, and curative effects. researchgate.net Another study identified a 2-(4-methyl-1,2,3-thiadiazolyl)-5-substituted-1,3,4-thiadiazole derivative that exhibited a 55% inhibition rate against TMV. arkat-usa.org These results highlight the potential of combining the 4-methyl-1,2,3-thiadiazole core with other bioactive substructures to create effective agents for controlling plant viral diseases. researchgate.net

Anticancer and Cytotoxic Effects

The 1,2,3-thiadiazole ring has been utilized as a bioisostere for other chemical groups in the design of novel anticancer agents. Notably, it has been used to replace the reactive olefin group of combretastatin (B1194345) A-4, a natural product known for its potent inhibition of tubulin polymerization.

A series of these 1,2,3-thiadiazole-based analogs demonstrated significant cytotoxic activity against several human cancer cell lines, including myeloid leukemia (HL-60), colon adenocarcinoma (HCT-116), and microvascular endothelial (HMEC-1) cells. tandfonline.com Several of the tested compounds showed cytotoxicity comparable to or slightly lower than combretastatin A-4, with IC₅₀ values ranging from 13.4 to 86.6 nM. The position of the substituents on the thiadiazole ring was found to be crucial for activity; compounds with a 3,4,5-trimethoxyphenyl group at the 4-position of the ring were significantly more active than those with the same group at the 5-position. tandfonline.com These active derivatives were shown to inhibit tubulin polymerization and arrest the cell cycle in the G2/M phase, consistent with the mechanism of action of combretastatin A-4. tandfonline.com

Enzyme Inhibition and Receptor Modulation

While much of the research on enzyme inhibition by thiadiazoles has focused on the 1,3,4-isomer, some studies have indicated the potential of 1,2,3-thiadiazole derivatives as enzyme inhibitors. For instance, a series of substituted 4,5-diaryl-1,2,3-thiadiazoles were reported as inhibitors of Hsp90 (Heat shock protein 90). mdpi.com Hsp90 is a chaperone protein that plays a critical role in stabilizing numerous proteins required for tumor cell growth, making it a key target for anticancer drug development. mdpi.com The ability of these 1,2,3-thiadiazole derivatives to inhibit Hsp90 highlights another avenue for their potential therapeutic application in oncology.

An exploration into the derivatives of this compound reveals a scaffold of significant interest in both pharmacology and agriculture. These derivatives have been investigated for a range of biological activities, leading to the development of potential therapeutic agents and agrochemicals. This article details the research findings concerning their applications, focusing on specific molecular targets and biological effects.

Future Perspectives and Research Challenges for 4 Methyl 1,2,3 Thiadiazole 5 Carbaldehyde in Chemical Sciences

Development of Novel and Efficient Synthetic Strategies

The current synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde often involves multi-step procedures starting from materials like dimethyl carbonate, which include hydrazidation, condensation, cyclization, reduction, and subsequent oxidation. ccspublishing.org.cn While effective at a laboratory scale, these conventional methods present challenges for efficiency and scalability. A primary future objective is the development of more streamlined and efficient synthetic routes.

Key Research Challenges and Future Directions:

Improved Cyclization Methods: The Hurd-Mori reaction is a classic method for forming the 1,2,3-thiadiazole (B1210528) ring, but it can require harsh reagents like thionyl chloride. mdpi.com A key research avenue is the exploration of milder and more efficient cyclization conditions, potentially using novel catalysts or reaction media to improve safety and substrate scope.

Direct C-H Functionalization: A forward-looking approach would involve the direct functionalization of a pre-formed 4-methyl-1,2,3-thiadiazole (B96444) ring at the C5 position to introduce the carbaldehyde group. This would be a more atom-economical strategy compared to building the ring with the functional group precursor already in place.

| Strategy | Current Approach | Future Goal | Key Benefit |

| Route Efficiency | Multi-step synthesis (e.g., six steps from dimethyl carbonate) ccspublishing.org.cn | One-pot or multi-component reactions (e.g., Ugi reaction) nih.gov | Reduced waste, time, and cost |

| Ring Formation | Conventional Hurd-Mori reaction with harsh reagents mdpi.com | Catalytic or milder cyclization conditions | Improved safety and sustainability |

| Functionalization | Synthesis of the ring with an existing C5 precursor ccspublishing.org.cn | Direct C-H formylation of the 4-methyl-1,2,3-thiadiazole core | Increased atom economy |

Advanced Elucidation of Structure-Activity and Structure-Property Relationships

Derivatives of this compound, particularly its benzoyl hydrazones, have demonstrated notable fungicidal and antiviral activities. ccspublishing.org.cn Preliminary structure-activity relationship (SAR) studies have indicated that the type and position of substituents on appended aromatic rings significantly influence biological efficacy. For instance, the presence of a halogen at the para position of a phenyl ring in benzoyl hydrazone derivatives was found to enhance antifungal activity. ccspublishing.org.cn However, a more sophisticated understanding is required to rationally design next-generation compounds.

Key Research Challenges and Future Directions:

Quantitative Structure-Activity Relationship (QSAR): A major challenge is to move beyond qualitative SAR to predictive quantitative models. Future research should involve the development of robust QSAR models that correlate specific physicochemical, electronic, and topological descriptors with biological activity. researchgate.netnih.govymerdigital.com Such models can guide the synthesis of new derivatives with potentially higher potency.

Computational and Docking Studies: The application of molecular docking simulations is crucial to understand how these molecules interact with their biological targets at an atomic level. nih.govmdpi.comjpsionline.com Future work should focus on identifying the binding sites and key interactions (e.g., hydrogen bonds, hydrophobic interactions) within target proteins, which can explain observed SAR trends and guide the design of more effective inhibitors.

Structure-Property Relationship for Materials: Beyond biological activity, the relationship between molecular structure and physical properties is vital for material science applications. Research is needed to understand how modifications to the 4-methyl-1,2,3-thiadiazole core and its substituents affect electronic and optical properties, such as HOMO/LUMO energy levels, which are critical for applications in organic electronics. isres.orgutq.edu.iq

Target Validation and Mechanism of Action Studies in Biological Systems

While various derivatives have shown promising biological effects, their precise molecular targets and mechanisms of action remain largely uncharacterized. Identifying these targets is a critical step in the development of new therapeutic agents or agrochemicals, as it provides a deeper understanding of their efficacy and potential for off-target effects.

Key Research Challenges and Future Directions:

Target Identification: A primary hurdle is the identification of the specific enzymes or proteins that derivatives of this compound interact with. Techniques such as affinity chromatography, proteomics, and genetic screening could be employed to isolate and identify these molecular targets in relevant organisms (e.g., pathogenic fungi, bacteria, or host plants for antiviral action).

Mechanism of Action Elucidation: For antifungal derivatives, it is essential to determine whether they act on established pathways, such as ergosterol (B1671047) biosynthesis, or through novel mechanisms. Studies on related thiadiazole compounds suggest that some may act by disrupting cell wall biogenesis, a mechanism distinct from that of widely used azole fungicides. nih.gov Validating such novel mechanisms could pave the way for compounds that are effective against resistant fungal strains.

Host vs. Pathogen-Directed Activity: In the context of antiviral activity, particularly against plant viruses like Tobacco Mosaic Virus (TMV), it is important to discern whether the compounds act directly on the virus or by inducing systemic acquired resistance (SAR) in the host plant. nih.gov Future research should aim to decouple these effects to optimize compounds for either direct antiviral potency or as plant defense activators.

Addressing Resistance Mechanisms in Therapeutic and Agrochemical Applications

The emergence of resistance is a major threat to the long-term viability of antimicrobial and agrochemical agents. nih.gov For any new class of bioactive compounds based on the 4-methyl-1,2,3-thiadiazole scaffold, it is imperative to proactively investigate and address potential resistance mechanisms.

Key Research Challenges and Future Directions:

Identification of Resistance Pathways: A significant challenge is to identify the genetic and biochemical pathways that could lead to resistance. This involves generating resistant strains in the laboratory through selective pressure and using genomic and transcriptomic analyses to identify mutations or changes in gene expression that confer resistance.

Cross-Resistance Studies: It is crucial to determine if pathogens resistant to existing drugs (e.g., azole fungicides) show cross-resistance to new thiadiazole-based compounds. fungalinfectiontrust.org The discovery of derivatives that are effective against existing resistant strains would be of significant value.

Development of Anti-Resistance Strategies: Future research should focus on designing molecules that are less prone to resistance. This could involve creating compounds that inhibit multiple targets simultaneously or developing hybrid molecules that combine the 1,2,3-thiadiazole pharmacophore with other bioactive moieties to create a multi-pronged attack on the pathogen. nih.gov Furthermore, exploring the use of these compounds in mixtures or alternating application programs with other agents could be a viable strategy to delay the onset of resistance. researchgate.net

Exploration of New Material Science Applications

The unique electronic properties of heterocyclic compounds make them attractive candidates for applications in material science. The 1,2,3-thiadiazole ring, with its combination of heteroatoms and aromaticity, presents an interesting scaffold for the development of novel functional organic materials. isres.org

Key Research Challenges and Future Directions:

Organic Semiconductors: Thiazole and thiadiazole-based molecules have been investigated as organic semiconductors for use in organic field-effect transistors (OFETs) and other electronic devices. rsc.orgresearchgate.net A key challenge is to systematically synthesize and characterize derivatives of this compound to understand how their structure influences charge transport properties. The aldehyde group offers a convenient handle for further chemical modification to create extended π-conjugated systems.

Luminescent Materials and OLEDs: The inherent fluorescence of many thiazole-containing systems suggests potential applications in organic light-emitting diodes (OLEDs). mdpi.com Research is needed to explore the photophysical properties of new derivatives, aiming to develop materials with high quantum yields and tunable emission colors for display and lighting technologies.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The nitrogen and sulfur atoms in the thiadiazole ring can act as coordination sites for metal ions. utq.edu.iq The carbaldehyde functional group can be converted into other coordinating groups (e.g., carboxylic acid), opening up the possibility of using these molecules as organic linkers to build MOFs. These materials could have applications in gas storage, catalysis, or as chemical sensors.

Sustainable and Scalable Production Methods

For any chemical compound to have a practical impact, its synthesis must be both economically viable and environmentally sustainable. The transition from laboratory-scale synthesis to large-scale industrial production presents a significant challenge for this compound.

Key Research Challenges and Future Directions:

Green Chemistry Approaches: A major focus for future research is the incorporation of green chemistry principles into the synthesis process. researchgate.net This includes the use of safer, renewable, or recyclable solvents (e.g., ethanol (B145695) instead of chlorinated solvents), minimizing hazardous byproducts, and improving energy efficiency. nanobioletters.commdpi.com Techniques like microwave-assisted researchgate.net and ultrasound-assisted synthesis could significantly reduce reaction times and energy consumption.

Catalytic Processes: The development of catalytic methods to replace stoichiometric reagents would greatly enhance the sustainability of the synthesis. This is particularly relevant for the oxidation step to form the aldehyde and for the cyclization reaction to form the thiadiazole ring.

Scalability and Flow Chemistry: A critical challenge is to develop a robust and scalable synthesis process. Traditional batch processing can be difficult to scale up safely and efficiently. Future research should explore the potential of continuous flow chemistry, which can offer better control over reaction parameters, improved safety, and easier scalability for industrial production.

Q & A

Q. What are the primary synthetic routes for 4-methyl-1,2,3-thiadiazole-5-carbaldehyde, and how do reaction conditions influence yield?

The synthesis of this compound typically involves cyclization reactions of thiosemicarbazides or oxidation of thiadiazole precursors. For example, copper-catalyzed cross-coupling reactions (analogous to methods used for related thiadiazoles) can be optimized by controlling temperature (70–80°C) and solvent polarity to achieve yields >80% . Structural confirmation via -NMR and -NMR is critical, with characteristic aldehyde proton signals appearing at δ 9.8–10.2 ppm and thiadiazole carbons at 160–170 ppm .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodologies include:

- Chromatography : Thin-layer chromatography (TLC) and gas chromatography (GC) for purity assessment .

- Spectroscopy : High-resolution mass spectrometry (HRMS) to confirm molecular weight, and infrared (IR) spectroscopy for functional group analysis (e.g., C=O stretch at ~1700 cm⁻¹) .

- Elemental analysis : Matching calculated vs. experimental C, H, N, S percentages (e.g., C: 45.17%, N: 17.56% for derivatives) .

Q. What are the common derivatization strategies for this compound in medicinal chemistry?

The aldehyde group enables condensation reactions to form hydrazones, imines, or Schiff bases. For instance:

- Hydrazone formation : Reacting with benzoyl hydrazine yields derivatives with antifungal activity .

- Triazole conjugation : Click chemistry with azides under Cu(I) catalysis to generate bioactive hybrids .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what computational tools are used to model these interactions?

The compound’s thiadiazole core and aldehyde group facilitate hydrogen bonding and π-π stacking with enzymes. Molecular docking studies (e.g., using AutoDock Vina) reveal binding modes to antifungal targets like β-tubulin or cytochrome P450 . Free energy calculations (MM/PBSA) further quantify binding affinities, guiding structure-activity relationship (SAR) optimization .

Q. What experimental evidence supports its role as a plant defense elicitor, and how does its efficacy compare to commercial agents?

In vivo studies on cucumber and pepper plants demonstrate that derivatives like 4-methyl-1,2,3-thiadiazol-5-yl urea induce systemic resistance against Botrytis cinerea. Efficacy is measured via lesion size reduction (e.g., 60–70% inhibition at 100 μM), outperforming salicylic acid analogs in durability . Metabolomic profiling (LC-MS) identifies upregulated defense metabolites (e.g., phytoalexins) post-treatment .

Q. How is this compound utilized in analytical chemistry, particularly in pesticide residue detection?

As a certified reference material (CRM), it serves as a standard for LC-MS/MS quantification of pesticide metabolites. Calibration curves (1–100 ppb) show linearity () and recovery rates >90% in soil and plant matrices . Method validation follows ISO 17025 guidelines, with limits of detection (LOD) ≤ 0.1 ppb .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Key issues include:

- Oxidation control : Preventing over-oxidation of the thiadiazole ring during aldehyde formation requires inert atmospheres (N₂/Ar) and low-temperature conditions (−10°C) .

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures >95% purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.